Methyl octahydro-5,5-dimethyl-1-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93840-20-1 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-14(2)9-5-7-10-11(13(15)16-3)6-4-8-12(10)14/h7,11-12H,4-6,8-9H2,1-3H3 |
InChI Key |
HRIQOBOIPVQKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1CCCC2C(=O)OC)C |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Octahydro 5,5 Dimethyl 1 Naphthoate and Its Stereoisomers
Foundational Esterification Pathways
The synthesis of Methyl octahydro-5,5-dimethyl-1-naphthoate fundamentally relies on the formation of a methyl ester from the corresponding carboxylic acid, octahydro-5,5-dimethyl-1-naphthoic acid.
Direct Esterification of Octahydro-5,5-dimethyl-1-naphthoic Acid with Methanol (B129727)
Direct esterification, often catalyzed by acid, is a primary method for the synthesis of methyl esters. In the context of preparing this compound, this involves the reaction of octahydro-5,5-dimethyl-1-naphthoic acid with an excess of methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the large excess of methanol, which also serves as the solvent.
A similar approach is seen in the synthesis of other naphthoic acid derivatives, where thionyl chloride and methanol are used for the esterification of a carboxylic acid. google.com This method first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the methyl ester.
Table 1: Illustrative Conditions for Direct Esterification
| Method | Reagents | Catalyst | Solvent | General Conditions |
| Fischer Esterification | Octahydro-5,5-dimethyl-1-naphthoic acid, Methanol | H₂SO₄ or HCl | Methanol | Reflux, 2-8 hours |
| Acyl Chloride Formation | Octahydro-5,5-dimethyl-1-naphthoic acid, Thionyl Chloride | None | Anhydrous DCM or Toluene (B28343) | Room temperature to reflux, followed by addition of Methanol |
Transesterification and Related Esterification Protocols
Transesterification offers an alternative route to this compound, particularly if another ester of octahydro-5,5-dimethyl-1-naphthoic acid is more readily available. This process involves the exchange of the alkoxy group of an ester with another alcohol, in this case, methanol. The reaction is typically catalyzed by either an acid or a base. For the synthesis of the target methyl ester, a simple alkyl ester (e.g., ethyl or propyl) could be refluxed in a large excess of methanol with a catalytic amount of sodium methoxide (B1231860) or sulfuric acid.
Stereocontrolled and Enantioselective Synthesis
The octahydronaphthalene scaffold of the target molecule contains multiple stereocenters, making stereocontrolled synthesis a critical aspect.
Diastereoselective Construction of the Octahydronaphthalene Scaffold
The diastereoselective synthesis of the octahydronaphthalene core is a key challenge. A common strategy to build this bicyclic system is through a Robinson annulation, which can provide control over the relative stereochemistry of the newly formed ring. For the 5,5-dimethyl substituted system, a suitable cyclohexanone (B45756) derivative would be reacted with a methyl vinyl ketone equivalent. The stereochemical outcome of the intramolecular aldol (B89426) condensation and subsequent dehydration steps can be influenced by the reaction conditions.
Another powerful method for constructing such bicyclic systems is the intramolecular Diels-Alder reaction. A suitably substituted triene can be designed to undergo a thermal or Lewis acid-catalyzed cyclization to form the octahydronaphthalene skeleton with a high degree of diastereoselectivity. The substitution pattern on the triene precursor dictates the stereochemistry of the final product.
Application of Chiral Catalysis in Methyl Naphthoate Synthesis
Achieving enantioselectivity in the synthesis of this compound requires the use of chiral catalysts. These catalysts can be employed in key bond-forming reactions to create the chiral centers with a preference for one enantiomer. For instance, an asymmetric Diels-Alder reaction to form the octahydronaphthalene core could be catalyzed by a chiral Lewis acid.
Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis
| Reaction Type | Catalyst Class | Example Catalyst | Typical Application |
| Asymmetric Diels-Alder | Chiral Lewis Acids | Chiral oxazaborolidines | Enantioselective cycloadditions |
| Asymmetric Michael Addition | Organocatalysts | Cinchona alkaloid derivatives | Formation of chiral C-C bonds |
| Asymmetric Hydrogenation | Transition Metal Complexes | Rhodium or Ruthenium with chiral phosphine (B1218219) ligands | Enantioselective reduction of double bonds |
Asymmetric Induction Strategies in Polycyclic Ester Formation
Asymmetric induction refers to the use of a chiral auxiliary to control the stereochemical outcome of a reaction. In the synthesis of a chiral polycyclic ester like this compound, a chiral auxiliary could be attached to the precursor molecule. This auxiliary would then direct the stereochemistry of subsequent reactions, such as a cyclization or an alkylation. After the desired stereocenters are set, the chiral auxiliary is removed to yield the enantiomerically enriched product.
For example, a chiral ester or amide derived from octahydro-5,5-dimethyl-1-naphthoic acid could be used to direct the stereoselective introduction of substituents on the ring system. The steric bulk of the chiral auxiliary would favor attack of a reagent from one face of the molecule over the other, leading to a high diastereomeric excess.
Sustainable and Innovative Synthetic Strategies
Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of octahydronaphthoates can be significantly improved by adhering to these principles.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comjocpr.comnih.gov Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comjocpr.comnih.gov
A plausible and atom-economical approach to the decalin core of this compound involves a Diels-Alder reaction followed by catalytic hydrogenation. The Diels-Alder reaction, a [4+2] cycloaddition, is inherently atom-economical as all atoms from the diene and dienophile are incorporated into the cyclic product. jk-sci.com For instance, the reaction of a suitably substituted diene with a dienophile to form the octahydronaphthalene ring system would have a theoretical atom economy of 100%. jk-sci.com
Catalytic hydrogenation, used to reduce the aromatic ring of a naphthalene (B1677914) precursor, also exhibits high atom economy. jocpr.com In this step, hydrogen gas is the only reagent, and it is fully incorporated into the substrate to yield the saturated decalin ring. The primary "waste" product is negligible, making this a highly efficient transformation.
Table 1: Atom Economy of Key Reactions in a Putative Synthesis of this compound
| Reaction Step | Reactants | Product | Byproducts | Theoretical Atom Economy |
| Diels-Alder Cycloaddition | Substituted Diene + Dienophile | Octahydronaphthalene precursor | None | 100% |
| Catalytic Hydrogenation | Naphthalene precursor + H₂ | This compound | None | 100% |
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional organic solvents are often volatile, flammable, and toxic. nih.gov Research into greener alternatives is ongoing, with water, supercritical fluids, and bio-derived solvents showing promise. nih.gov
For the Diels-Alder reaction step in the synthesis of octahydronaphthoate precursors, performing the reaction in water or under solvent-free conditions can be a greener alternative to traditional organic solvents like toluene or xylene. mcpherson.edu Solvent-free, or "neat," reactions are particularly advantageous as they eliminate solvent waste entirely. umkc.edu Similarly, vegetable oils and waxes have been explored as renewable and sustainable reaction media for tandem Diels-Alder reactions. nih.gov
In catalytic hydrogenation, the use of greener solvents is also being explored. While alcohols are often used, research is directed towards using more benign alternatives or developing catalytic systems that can operate in aqueous media or even in the absence of a solvent. rsc.org
Table 2: Comparison of Solvents for Key Synthetic Steps
| Reaction Step | Traditional Solvents | Greener Alternatives |
| Diels-Alder Cycloaddition | Toluene, Xylene, Benzene mcpherson.edu | Water, Vegetable Oils, Solvent-free nih.govmcpherson.eduumkc.edu |
| Catalytic Hydrogenation | Methanol, Ethanol | Water, Supercritical CO₂, Ionic Liquids |
A key goal of green chemistry is the transition from fossil fuel-based feedstocks to renewable resources. Lignocellulosic biomass, the most abundant and non-food-based biomass on Earth, is a promising source of renewable platform chemicals that can be converted into a variety of valuable products. researchgate.netfrontiersin.orgresearchgate.netnih.govrsc.org
While the direct synthesis of complex molecules like this compound from biomass is challenging, research is focused on converting biomass-derived platform chemicals into precursors for such syntheses. For example, lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds that could potentially be transformed into naphthalene derivatives. researchgate.net The development of efficient biorefinery processes to break down biomass into its constituent chemical building blocks is an active area of research. nih.govrsc.org
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.
The catalytic hydrogenation step in the synthesis of this compound is well-suited for a continuous flow setup. google.com Hydrogenations are often exothermic and can be hazardous on a large scale in batch reactors. In a flow reactor, the small reaction volume at any given time significantly enhances safety. rsc.org Furthermore, the use of packed-bed reactors with solid-supported catalysts allows for easy separation of the catalyst from the product stream and continuous operation. google.com Microfluidic reactors, with their high surface area-to-volume ratio, can further enhance reaction rates and selectivity in such processes. rsc.org
Green Chemistry Principles in the Synthesis of Octahydronaphthoates
Precursor Role in Complex Organic Synthesis
The decalin ring system, the core structure of this compound, is a common motif in a wide array of natural products, particularly terpenoids. As such, chiral, enantiomerically pure decalin derivatives serve as valuable building blocks, or synthons, in the total synthesis of these complex and often biologically active molecules.
The stereochemistry of the decalin ring is crucial for its function as a synthetic precursor. The enantioselective synthesis of cis- and trans-decalin derivatives is a significant area of research, with various catalytic and organocatalytic methods being developed to control the stereochemical outcome of key ring-forming reactions. mdpi.comnih.govnih.govresearchgate.netamanote.com
This compound, with its specific substitution pattern and stereocenters, has the potential to be a valuable chiral building block. By controlling the stereochemistry during its synthesis, it can be used to introduce a predefined stereochemical arrangement into a larger target molecule. The ester functionality provides a handle for further chemical transformations, allowing for the elongation of carbon chains or the introduction of other functional groups necessary for the construction of complex natural products.
This compound as a Building Block for Polycyclic Compounds
The decalin framework, a fused bicyclic system, is a common motif in a vast array of natural products, including steroids, terpenoids, and alkaloids. Consequently, synthetic derivatives of decalin, such as this compound, are valuable intermediates in the total synthesis of complex polycyclic molecules. The strategic placement of the methyl ester and the gem-dimethyl group on the decalin core offers multiple avenues for further elaboration into more intricate architectures.
The construction of the decalin ring system itself is a cornerstone of organic synthesis, with several powerful reactions developed for this purpose. The Robinson annulation is a classic and widely used method for the formation of six-membered rings. rsc.orgwikipedia.org This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. wisc.edunih.gov In the context of the target molecule's core structure, a potential retrosynthetic analysis would involve the reaction of a derivative of 3,3-dimethylcyclohexanone (B1346601) with a suitable four-carbon component. The stereochemical outcome of the Robinson annulation is influenced by reaction conditions, with kinetically controlled reactions often favoring the formation of the trans-fused decalin system due to antiperiplanar effects in the final aldol condensation step. wikipedia.org
Another powerful strategy for the synthesis of the decalin core is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. This reaction is highly stereospecific and allows for the predictable formation of multiple stereocenters in a single step. For the synthesis of a precursor to this compound, a potential approach would involve the reaction of a 1,1-disubstituted 1,3-cyclohexadiene (B119728) with an appropriate acrylate (B77674) dienophile.
Once the functionalized decalin core of this compound is obtained, it can serve as a versatile scaffold for the construction of additional rings. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or intramolecular cyclizations to build polycyclic systems. For instance, the carboxylic acid could be converted to an acid chloride and subjected to Friedel-Crafts acylation with an aromatic substrate to construct a new fused ring.
Table 1: Key Synthetic Strategies for Decalin Ring Systems
| Reaction Name | Description | Key Features |
| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. rsc.orgwikipedia.orgwisc.edunih.gov | Widely applicable, forms α,β-unsaturated ketones in a fused ring system. Stereoselectivity can be controlled. |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. | Highly stereospecific, concerted mechanism, excellent for controlling stereochemistry. |
Derivatization for Advanced Chemical Entities
The chemical reactivity of this compound is primarily centered around the methyl ester functional group. This group can be readily transformed into a variety of other functionalities, allowing for the synthesis of a diverse range of advanced chemical entities.
The most fundamental transformation is the hydrolysis of the ester to the corresponding carboxylic acid, octahydro-5,5-dimethyl-1-naphthoic acid. This can be achieved under either acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can undergo a wide array of derivatization reactions.
For example, the carboxylic acid can be converted into amides by reaction with amines in the presence of a coupling agent. This allows for the introduction of nitrogen-containing moieties and the potential for creating compounds with interesting biological activities. Similarly, reaction with alcohols leads to the formation of different esters , which can be used to modify the solubility and other physicochemical properties of the molecule.
Reduction of the carboxylic acid or the parent ester can yield the corresponding primary alcohol . This transformation opens up another set of possibilities for derivatization, including oxidation to the aldehyde, conversion to halides, or etherification.
The decalin ring itself, being a saturated hydrocarbon framework, is generally less reactive. However, functionalization of the ring can be achieved through various methods, such as free-radical halogenation, although this often leads to a mixture of products. More controlled functionalization would typically be planned into the initial synthesis of the decalin core.
The combination of the robust decalin scaffold with the versatile reactivity of the carboxylate group makes this compound a potentially useful starting material for the exploration of new chemical space and the development of novel molecules with tailored properties.
Table 2: Common Derivatization Reactions of Carboxylic Acid Esters
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Ester (with different R' group) |
| Aminolysis | R'₂NH | Amide |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol |
| Grignard Reaction | R'MgX then H₂O | Tertiary Alcohol |
Chemical Reactivity and Mechanistic Elucidation of Methyl Octahydro 5,5 Dimethyl 1 Naphthoate
Hydrolysis and Transesterification Kinetics and Mechanisms
The ester functionality in methyl octahydro-5,5-dimethyl-1-naphthoate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions can be catalyzed by either acid or base, with distinct mechanisms and kinetics.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. This is typically a two-step addition-elimination process. For hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to yield a carboxylate salt, which is subsequently protonated to form the carboxylic acid. In transesterification, an alkoxide ion (RO⁻) is the nucleophile, resulting in the exchange of the methyl group for a different alkyl group. masterorganicchemistry.com The rate of this reaction is generally second-order, being first-order in both the ester and the nucleophile. The bulky octahydro-5,5-dimethyl-1-naphthyl group likely imparts significant steric hindrance around the carbonyl center, which would be expected to decrease the reaction rate compared to less hindered esters.
Acid-catalyzed hydrolysis and transesterification follow a different pathway, often abbreviated as the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water or an alcohol, can then attack the activated carbonyl. A series of proton transfer steps follows, culminating in the elimination of methanol (B129727) and regeneration of the acid catalyst. The kinetics of acid-catalyzed esterification and hydrolysis are often complex, but the rate-determining step is typically the nucleophilic attack on the protonated carbonyl.
| Reaction Type | Catalyst | Mechanism | Key Steps | Expected Kinetic Order |
| Hydrolysis | Base (e.g., NaOH) | Nucleophilic Addition-Elimination | 1. Attack of OH⁻2. Formation of tetrahedral intermediate3. Elimination of CH₃O⁻ | Second-order overall |
| Transesterification | Base (e.g., NaOR) | Nucleophilic Addition-Elimination | 1. Attack of RO⁻2. Formation of tetrahedral intermediate3. Elimination of CH₃O⁻ | Second-order overall |
| Hydrolysis | Acid (e.g., H₂SO₄) | PADPED | 1. Carbonyl protonation2. Nucleophilic attack by H₂O3. Proton transfers4. Elimination of CH₃OH | Dependent on specific conditions |
| Transesterification | Acid (e.g., H₂SO₄) | PADPED | 1. Carbonyl protonation2. Nucleophilic attack by ROH3. Proton transfers4. Elimination of CH₃OH | Dependent on specific conditions |
Ring System Transformations and Saturation/Desaturation Dynamics
Reductive Processes: Hydrogenation and Electron Transfer Reactions
The octahydronaphthalene ring system of the target compound is largely saturated. Further hydrogenation would only be possible if any degree of unsaturation remains from its synthesis. More relevant is the hydrogenation of its aromatic precursor, methyl 2-naphthalenecarboxylate. Studies on the hydrogenation of naphthalene (B1677914) and methylnaphthalene provide significant insight into the reductive processes of this bicyclic system. hacettepe.edu.trdiva-portal.org The hydrogenation typically proceeds in a stepwise manner, first reducing one aromatic ring to form a tetralin derivative, followed by the reduction of the second ring to yield a decalin (octahydro) derivative. researchgate.net
The process is commonly performed using heterogeneous catalysts under hydrogen pressure.
Table of Catalysts and Conditions for Naphthalene Hydrogenation:
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Key Intermediates/Products |
|---|---|---|---|---|
| NiMo | TiO₂-Al₂O₃ | 325 | 6.7 | Methyldecalins (from Methylnaphthalene) researchgate.net |
| NiW | SiO₂-Al₂O₃ | 325 | 6.7 | Methyldecalins (from Methylnaphthalene) researchgate.net |
These reactions show that complete saturation to the decalin structure is achievable, and the choice of catalyst and conditions can influence the selectivity towards specific isomers. hacettepe.edu.trresearchgate.net
Electron transfer reactions represent another class of reductive processes. For aromatic esters like naphthoates, photochemical electron transfer can occur. libretexts.org This process typically involves the absorption of light by a sensitizer (B1316253) or the ester itself, leading to an excited state. rsc.orgrsc.org An electron is then transferred to the ester, forming a radical anion. This radical anion is a key intermediate that can undergo further reactions, such as cleavage or protonation, ultimately leading to reduced products. libretexts.org While the saturated octahydronaphthalene ring lacks the aromatic chromophore of a naphthoate, the ester group itself can still accept an electron to form a radical anion, which could then lead to cleavage of the ester C-O bond. libretexts.org
Oxidative Transformations and Radical Mechanisms
The saturated carbocyclic framework of this compound is susceptible to oxidation through radical mechanisms. Radical reactions proceed via a chain reaction mechanism involving three distinct phases: initiation, propagation, and termination. libretexts.orgopenstax.org
Initiation : This step involves the formation of a radical species, often through the homolytic cleavage of a weak bond using heat or UV light. libretexts.org
Propagation : A radical abstracts an atom (typically hydrogen) from the substrate, generating a new carbon-centered radical. This new radical can then react further, for instance with O₂, propagating the chain. openstax.orglibretexts.org
Termination : The reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org
In the context of the title compound, the tertiary C-H bonds within the octahydronaphthalene ring system are potential sites for hydrogen abstraction due to the relative stability of the resulting tertiary radicals. Oxidation of related methyl-substituted naphthalenes has been shown to occur at either the methyl groups or the ring itself, often initiated by dioxygenase enzymes or chemical oxidants, proceeding through radical or radical-like intermediates. nih.gov For the saturated system, chemical radical initiators could lead to the formation of hydroperoxides or alcohols at various positions on the ring.
Photochemical Reactivity and Cycloaddition Pathways of Related Naphthoates
The photochemical behavior of naphthoate esters is primarily governed by the electronic excited states of the naphthalene ring system. rsc.org Upon absorption of UV light, these esters can undergo various reactions, including intramolecular hydrogen abstraction or electron transfer processes. rsc.org Studies on substituted naphthoate esters have shown that intramolecular electron transfer from a donor group (like a dialkylamino group) to the excited naphthoate moiety is an efficient process that can lead to photochemical cleavage. rsc.orgrsc.org
While this compound lacks the extended π-system of the naphthalene chromophore and thus would not absorb light in the same region, the fundamental principles of photochemical reactivity can be considered for related unsaturated precursors. Naphthol-naphthalimide conjugates, for example, can undergo photodehydration reactions upon excitation. mdpi.com Furthermore, photoinduced proton transfer is a known process in hydroxyl-substituted naphthoate esters. acs.org
Cycloaddition reactions are another facet of photochemical reactivity, though they are more characteristic of unsaturated systems. α,β-Unsaturated esters can participate in [2+2] cycloadditions. While the title compound is saturated, its unsaturated precursors could potentially undergo such reactions. For instance, α,β-unsaturated dithioesters have been shown to form cycloadducts with various dienophiles. rsc.org
Functional Group Interconversions at the Ester Moiety
Nucleophilic Substitution and Ester Modification Reactions
The methyl ester group is a versatile handle for a wide range of functional group interconversions, primarily through nucleophilic acyl substitution. Beyond the hydrolysis and transesterification reactions discussed previously, the ester can react with other nucleophiles to generate a variety of derivatives.
Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding primary, secondary, or tertiary amides. This reaction is typically slower than hydrolysis and often requires heating.
Reduction : The ester can be reduced to the corresponding primary alcohol (octahydro-5,5-dimethyl-1-naphthalenemethanol). Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH₄).
Organometallic Addition : Grignard reagents (R-MgX) or organolithium reagents (R-Li) react with the ester to produce tertiary alcohols. The reaction proceeds through a ketone intermediate, which then reacts with a second equivalent of the organometallic reagent.
Recent advancements have also enabled ester modification through cross-coupling reactions. For example, an electrochemically driven, nickel-catalyzed cross-coupling of arylcarboxylic esters with alkylpyridinium salts has been developed to synthesize aryl alkyl ketones. acs.org This method involves the cleavage of the ester C–O bond, facilitated by a directing group on the aromatic ring, demonstrating that even traditionally stable ester bonds can be activated for C-C bond formation under specific catalytic conditions. acs.org
Table of Ester Modification Reactions:
| Reagent(s) | Nucleophile | Product Functional Group |
|---|---|---|
| H₂O / H⁺ or OH⁻ | H₂O / OH⁻ | Carboxylic Acid |
| R'OH / H⁺ or R'O⁻ | R'OH / R'O⁻ | New Ester (Transesterification) |
| NH₃, R'NH₂, R'R"NH | Amine | Amide |
| LiAlH₄ then H₃O⁺ | H⁻ | Primary Alcohol |
| 2 eq. R'MgX then H₃O⁺ | R'⁻ | Tertiary Alcohol |
Strategic Derivatization for Analytical and Synthetic Utility
The strategic derivatization of this compound is a key aspect of its chemistry, enabling both the qualitative and quantitative analysis of the molecule and providing pathways to new, synthetically useful compounds. The reactivity of the ester functional group is central to these transformations.
One of the most fundamental derivatization reactions is the hydrolysis of the methyl ester to the corresponding carboxylic acid, octahydro-5,5-dimethyl-1-naphthoic acid. This reaction can be catalyzed by either acid or base. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is often preferred as it is an irreversible process that proceeds to completion. libretexts.org The resulting carboxylate salt can then be acidified to yield the free carboxylic acid. This carboxylic acid derivative is more polar than the parent ester, a property that can be exploited in chromatographic purification. Furthermore, the carboxylic acid serves as a versatile intermediate for further synthetic modifications, such as conversion to acid chlorides, amides, or other esters.
Another important derivatization involves the reduction of the ester. Treatment of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, (octahydro-5,5-dimethyl-1-naphthyl)methanol. chadsprep.com It is important to note that milder reducing agents, such as sodium borohydride, are typically not reactive enough to reduce esters. libretexts.org This transformation is synthetically valuable as it introduces a hydroxyl group, which can then participate in a wide range of subsequent reactions, including oxidation, etherification, and further esterification.
Reaction with organometallic reagents, such as Grignard reagents, provides a pathway for the formation of new carbon-carbon bonds at the carbonyl carbon. chadsprep.comyoutube.com For instance, the reaction of this compound with an excess of a Grignard reagent (e.g., methylmagnesium bromide) will lead to the formation of a tertiary alcohol. This occurs through a two-step process: initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. youtube.com This method allows for the introduction of various alkyl or aryl groups, significantly increasing the structural diversity of accessible derivatives.
These derivatization strategies are summarized in the table below:
| Starting Material | Reagent(s) | Major Product | Functional Group Transformation | Utility |
| This compound | 1. NaOH (aq), Heat2. H3O+ | Octahydro-5,5-dimethyl-1-naphthoic acid | Ester to Carboxylic Acid | Analytical (purification), Synthetic Intermediate |
| This compound | 1. LiAlH4, THF2. H3O+ | (Octahydro-5,5-dimethyl-1-naphthyl)methanol | Ester to Primary Alcohol | Synthetic Intermediate |
| This compound | 1. 2 eq. CH3MgBr, Et2O2. H3O+ | 2-(Octahydro-5,5-dimethyl-1-naphthyl)propan-2-ol | Ester to Tertiary Alcohol | Synthesis of complex molecules |
Stereochemical Implications in Reactivity
The stereochemistry of the decalin ring system in this compound has a profound influence on its reactivity. The fusion of the two cyclohexane (B81311) rings can result in two diastereomers: cis-decalin and trans-decalin. In the trans isomer, the two rings are fused in a rigid, chair-chair conformation, and the molecule is relatively flat. masterorganicchemistry.com Conversely, the cis isomer is more flexible and can undergo a ring-flip. chemistrysteps.com The relative stability of these isomers and the steric environment around the reactive ester group are critical factors in determining the outcome of chemical reactions.
The trans-decalin framework is conformationally locked, meaning the substituents are held in fixed axial or equatorial positions. chemistrysteps.com This rigidity can lead to high stereoselectivity in reactions. For example, in the reduction of a ketone on a trans-decalin ring, the hydride reagent will preferentially attack from the less sterically hindered face, leading to a predominance of one stereoisomer of the resulting alcohol. Similarly, for this compound, the accessibility of the ester carbonyl group to incoming nucleophiles will be dictated by the stereochemistry of the decalin core. The bulky gem-dimethyl group at the 5-position will also exert significant steric hindrance, potentially directing reagents to attack the carbonyl from the opposite face.
In cis-decalin derivatives, the conformational flexibility can lead to a mixture of products if the reaction can proceed through different chair conformations. However, often one conformation is significantly more stable, and the reaction will proceed predominantly through that pathway. The stereochemical outcome of reactions on cis-decalin systems can be more complex to predict than for their rigid trans counterparts.
The stereochemistry of the decalin ring can also influence intramolecular reactions. For instance, an intramolecular cyclization reaction will be highly dependent on the spatial proximity of the reacting groups, which is determined by the stereochemical arrangement of the decalin core. Substrate stereochemical control, where the existing stereochemistry of the molecule dictates the stereochemical outcome of a reaction, is a powerful tool in the synthesis of complex molecules containing the decalin motif. youtube.com
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry provides a powerful tool for understanding the reaction mechanisms and transition states involved in the chemical transformations of this compound. Density Functional Theory (DFT) is a commonly employed method for these types of investigations, offering a good balance between accuracy and computational cost.
For instance, computational modeling can be used to elucidate the stereochemical outcomes of reactions. By calculating the energies of the transition states for the attack of a nucleophile from different faces of the carbonyl group, it is possible to predict which product will be favored. These calculations can take into account the steric hindrance from the decalin ring and the gem-dimethyl group, providing a quantitative basis for the observed stereoselectivity.
Computational studies can also be used to investigate the conformational landscape of the molecule. For the cis-isomer of this compound, computational methods can determine the relative energies of the different chair-chair conformations and the energy barrier for the ring-flip. This information is crucial for understanding how the molecule's conformation influences its reactivity.
Furthermore, computational chemistry can be used to model the entire reaction pathway for a given transformation, such as the hydrolysis of the ester or its reaction with a Grignard reagent. By mapping the potential energy surface, it is possible to identify the transition states and intermediates, and to calculate the activation energies for each step of the reaction. This provides a detailed, atomistic-level understanding of the reaction mechanism.
The following table illustrates the types of data that can be obtained from computational studies on a hypothetical reaction of this compound:
| Parameter | Computational Method | Information Gained |
| Ground State Geometries | DFT (e.g., B3LYP/6-31G*) | Optimized 3D structures of reactants, products, and intermediates. |
| Transition State Geometries | DFT with transition state search algorithms | Identification of the geometry of the highest energy point along the reaction coordinate. |
| Activation Energies (ΔG‡) | DFT frequency calculations | Prediction of reaction rates and selectivity. |
| Reaction Enthalpies (ΔH) | DFT energy calculations | Determination of whether a reaction is exothermic or endothermic. |
| Conformational Analysis | Molecular mechanics or DFT | Relative energies of different stereoisomers and conformers. |
These computational insights are invaluable for rationalizing experimental observations and for designing new reactions with improved selectivity and efficiency.
Advanced Characterization and Spectroscopic Analysis of Methyl Octahydro 5,5 Dimethyl 1 Naphthoate
High-Resolution Spectroscopic Methodologies for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of "Methyl octahydro-5,5-dimethyl-1-naphthoate." These techniques provide insights into the atomic connectivity, functional groups, and electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl ester group (-OCH₃) would likely appear as a sharp singlet. The two methyl groups at the C5 position are anticipated to produce singlet signals as well. The protons on the octahydronaphthalene ring system would exhibit complex multiplets due to intricate spin-spin coupling, reflecting their specific stereochemical relationships.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the ester group, the methoxy (B1213986) carbon, the quaternary carbon at C5, and the carbons of the two methyl groups attached to C5. The remaining carbons of the octahydronaphthalene ring would appear at distinct chemical shifts, aiding in the complete structural assignment.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.6 - 3.8 | Singlet | -OCH₃ |
| ¹H | 0.9 - 1.2 | Singlet | -CH₃ (at C5) |
| ¹H | 1.0 - 2.5 | Multiplets | Octahydronaphthalene ring protons |
| ¹³C | 170 - 175 | - | C=O (ester) |
| ¹³C | 50 - 55 | - | -OCH₃ |
| ¹³C | 30 - 40 | - | Quaternary C5 |
| ¹³C | 15 - 30 | - | -CH₃ (at C5) |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of "this compound." Tandem mass spectrometry (MS/MS) further provides detailed structural information through controlled fragmentation of the molecule.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the octahydronaphthalene ring system would also produce a series of characteristic fragment ions. These fragmentation pathways help in confirming the molecular structure.
Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| [M]+ | Molecular Ion | Confirms molecular weight |
| [M-31]+ | Loss of -OCH₃ | Indicates a methyl ester |
| [M-59]+ | Loss of -COOCH₃ | Confirms the ester group |
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound."
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other significant bands would include C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups in the saturated ring system, and the C-O stretching of the ester.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-H and C-C bonds of the aliphatic ring system are expected to show strong signals in the Raman spectrum.
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ester) | 1730 - 1750 (Strong) | 1730 - 1750 (Weak) |
| C-H Stretch (Aliphatic) | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Strong) |
| C-O Stretch (Ester) | 1000 - 1300 (Medium) | Weak |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Since "this compound" is a saturated ester with no significant chromophores (such as conjugated double bonds or aromatic rings), it is not expected to show significant absorption in the standard UV-Vis region (200-800 nm). The absence of absorption can be a key piece of evidence confirming the saturated nature of the octahydronaphthalene ring system. uobabylon.edu.iqresearchgate.netijcesen.com
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating any potential isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like "this compound." In GC-MS, the compound is first separated from a mixture based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data for identification.
This technique is highly effective for determining the purity of a sample of "this compound." The presence of a single sharp peak in the gas chromatogram would indicate a high degree of purity. Furthermore, the mass spectrum obtained for this peak can be used to confirm the identity of the compound, as described in the mass spectrometry section. GC-MS is also capable of separating different stereoisomers of the compound, which may have slightly different retention times on a suitable chiral column. The analysis of diterpenoid derivatives, which share structural similarities, is often accomplished using GC-MS. researchgate.netnih.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Methyl naphthoate |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. Its application to this compound would be crucial for assessing its purity and quantifying it in various matrices.
Detailed Research Findings:
The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed into a column) and a mobile phase (a liquid solvent). For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. In this setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The compound, being hydrophobic, would interact with the C18 stationary phase. By carefully controlling the composition of the mobile phase, its elution from the column can be precisely managed. An isocratic elution (constant mobile phase composition) could be used for simple purity checks, while a gradient elution (where the solvent composition is changed over time) would be superior for separating the target compound from a complex mixture of reactants, byproducts, or degradation products.
Detection would most commonly be achieved using an ultraviolet (UV) detector, assuming the naphthoate moiety possesses a suitable chromophore. If it lacks significant UV absorbance, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) could be employed for sensitive detection and quantification. The retention time (tR) would serve as a qualitative identifier for the compound under specific chromatographic conditions, while the peak area would be proportional to its concentration, allowing for accurate quantification against a calibration curve.
Although a validated HPLC method is essential for quality control, specific application notes or research articles detailing the analysis of this compound are not publicly available. Therefore, the following data table is representative of the parameters that would be determined in such an analysis.
| Parameter | Expected Value / Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV (wavelength to be determined) or MS |
| Retention Time (tR) | Data not available |
| Purity (%) | Data not available |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
For in-depth analysis of complex samples containing this compound, particularly in the presence of structurally similar isomers or impurities, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced resolving power compared to conventional one-dimensional GC.
Detailed Research Findings:
GCxGC employs two columns of different selectivity connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension (1D) column and re-injects them rapidly onto the second-dimension (2D) column. This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point on a non-polar 1D column and polarity on a polar 2D column).
This technique would be invaluable for resolving the various stereoisomers of this compound that may be formed during its synthesis. Furthermore, it could separate the target compound from trace-level impurities that might co-elute in a standard GC analysis. The resulting contour plot provides a detailed chemical fingerprint of the sample, with chemically related compounds often appearing in distinct patterns, simplifying identification. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides both high-resolution separation and mass spectral data for confident peak identification.
No published GCxGC analysis specifically targeting this compound has been identified. A hypothetical analysis would involve defining the retention times on both the first and second dimension columns, as represented in the table below.
| Parameter | Expected Value / Condition |
| 1D Column | Non-polar (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness) |
| 2D Column | Polar (e.g., 1-2 m, 0.1 mm ID, 0.1 µm film thickness) |
| Modulation Period | 2-8 seconds |
| Detector | Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS) |
| First Dimension Retention Time (¹tR) | Data not available |
| Second Dimension Retention Time (²tR) | Data not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be isolated as a single crystal of sufficient quality, this technique could provide unambiguous proof of its molecular structure, including its relative stereochemistry.
Detailed Research Findings:
The technique involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.
For a molecule with multiple chiral centers like this compound, X-ray crystallography would be the gold standard for confirming the spatial arrangement of the substituents on the octahydronaphthalene ring system. This information is critical as different stereoisomers can possess vastly different biological or chemical properties.
A search of crystallographic databases indicates that the crystal structure for this compound has not been reported. If a crystal structure were determined, the data would be presented in a standardized format, as shown in the representative table.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₄H₂₄O₂ |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å; α = ? °, β = ? °, γ = ? ° |
| Volume (V) | Data not available |
| Z (Molecules per unit cell) | Data not available |
| Calculated Density | Data not available |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, chiroptical spectroscopy techniques are essential for studying its stereochemical properties. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods used to investigate chiral molecules in solution.
Detailed Research Findings:
These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a molecule by comparing it to known standards. The presence of a chromophore near a stereocenter often gives rise to a characteristic feature called a "Cotton effect," where the optical rotation changes sign abruptly around the wavelength of maximum absorbance.
Circular Dichroism (CD) measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophores within the chiral molecule.
For this compound, the ester carbonyl group and any residual unsaturation in the naphthoate system would act as chromophores. The sign and magnitude of the Cotton effect in both ORD and CD spectra would be highly sensitive to the stereochemistry of the chiral centers in the molecule. These techniques would be invaluable for confirming the absolute configuration of a specific enantiomer and for determining the enantiomeric excess (ee) of a sample.
Publicly accessible ORD or CD spectra for this compound are not available. A typical characterization would involve recording the specific rotation at a standard wavelength (e.g., the sodium D-line, 589 nm) and measuring the CD spectrum, as represented in the table below.
| Parameter | Value |
| Specific Rotation ([α]D) | Data not available |
| Solvent for [α]D | To be determined (e.g., Chloroform, Methanol) |
| CD Spectrum (λmax) | Data not available |
| Molar Ellipticity (Δε or [θ]) | Data not available |
| Enantiomeric Excess (ee %) | Data not available |
Biochemical and Environmental Transformation Pathways of Methyl Octahydro 5,5 Dimethyl 1 Naphthoate Non Human Focus
Microbial Degradation of Octahydronaphthoate Systems and Analogs
The microbial breakdown of complex organic molecules is a critical component of environmental carbon cycling. While direct studies on Methyl octahydro-5,5-dimethyl-1-naphthoate are limited, the degradation of analogous naphthalene (B1677914) and naphthoate structures provides a foundational understanding of potential microbial metabolic pathways.
Anaerobic Biotransformation Mechanisms and Metabolite Profiling
Under anaerobic conditions, the biodegradation of aromatic compounds is initiated by activating the chemically stable molecule. For compounds like 2-methylnaphthalene (B46627), this often involves the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by a glycyl radical enzyme, forming (2-naphthylmethyl)succinate. uni-konstanz.de This is followed by a series of reactions analogous to fatty acid β-oxidation, which ultimately yields 2-naphthoyl-CoA. uni-konstanz.denih.gov This CoA-thioester is a central intermediate in the anaerobic degradation pathway of many monoaromatic compounds. uni-konstanz.de
In the case of this compound, a similar initial activation step is plausible, although the saturated ring system and the presence of gem-dimethyl groups introduce significant steric hindrance that could influence microbial attack. The ester functional group is also a likely point of initial biotransformation. Anaerobic bacteria could hydrolyze the methyl ester to form the corresponding carboxylate, octahydro-5,5-dimethyl-1-naphthoic acid. This hydrolysis would increase the water solubility of the compound and facilitate further degradation.
Subsequent degradation of the decalin ring system (octahydronaphthalene) under anaerobic conditions is complex. It would likely involve ring cleavage, a process that, in the absence of oxygen, requires different enzymatic strategies than those used by aerobic microbes. The polar compound 2-naphthoate (B1225688) has been identified as a key metabolite in the anaerobic degradation of both naphthalene and 2-methylnaphthalene by marine sulfate-reducing bacteria. uni-konstanz.de This suggests that the degradation of the fully or partially saturated ring system of octahydronaphthoate would also proceed through a series of intermediates, though their exact identity remains to be elucidated for this specific compound.
Table 1: Potential Anaerobic Biotransformation Steps and Metabolites
| Putative Transformation Step | Reactant | Potential Intermediate Metabolite | General Analogy |
| Initial Activation / Hydrolysis | This compound | Octahydro-5,5-dimethyl-1-naphthoic acid | Ester hydrolysis |
| Ring Activation | Octahydronaphthoate core | Carboxylated or succinylated derivatives | Fumarate addition to methylnaphthalenes uni-konstanz.de |
| Ring Cleavage & Further Degradation | Activated ring intermediates | Various aliphatic dicarboxylic acids | General anaerobic aromatic degradation pathways |
Identification of Enzymatic Systems Involved in Naphthoate Biodegradation
A diverse array of enzymes is responsible for the degradation of naphthalene and its derivatives. nih.gov In aerobic pathways, the initial attack on the aromatic ring is typically catalyzed by multicomponent enzyme systems known as naphthalene dioxygenases (NDOs). nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.gov Subsequent enzymatic reactions are carried out by dehydrogenases, dioxygenases that cleave the ring, hydrolases, and isomerases. nih.gov
For anaerobic degradation, the enzymatic machinery is distinct. The activation of 2-methylnaphthalene to (2-naphthylmethyl)succinate is thought to be catalyzed by an enzyme analogous to benzylsuccinate synthase. uni-konstanz.de The subsequent steps involve enzymes of the β-oxidation pathway. For instance, the activation of naphthyl-2-methyl-succinic acid to its corresponding CoA ester is catalyzed by succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase. nih.gov This is followed by oxidation via naphthyl-2-methyl-succinyl-CoA dehydrogenase. nih.gov
The hydrolysis of the ester group in this compound would be carried out by hydrolases, specifically esterases. nih.govlibretexts.org These enzymes are widespread in microorganisms and catalyze the cleavage of ester bonds. nih.gov While the specific esterase that would act on this substrate is unknown, lipases and other hydrolases have been shown to degrade various polyesters. nih.govmdpi.com
Table 2: Key Enzyme Classes in the Biodegradation of Naphthoate Analogs
| Enzyme Class | Function | Relevance to Target Compound | Reference |
| Hydrolases (Esterases) | Cleavage of ester bonds | Hydrolysis of the methyl ester group to form a carboxylate. | nih.gov |
| CoA-transferases | Activation of carboxylic acids | Activation of the resulting naphthoic acid derivative for further metabolism. | nih.gov |
| Dehydrogenases | Oxidation-reduction reactions | Involved in the modification of the ring structure. | nih.govnih.gov |
| Dioxygenases (Aerobic) | Ring hydroxylation and cleavage | Breakdown of any aromatic intermediates that may form. | nih.govfrontiersin.org |
| Fumarate-adding enzymes (Anaerobic) | Initial ring activation | Potential mechanism for activating the saturated ring structure. | uni-konstanz.de |
Abiotic Environmental Degradation Processes
In addition to microbial activity, abiotic factors in the environment can contribute to the transformation of organic compounds. Photodegradation and hydrolysis are two key processes that can affect the fate of this compound.
Photodegradation in Aquatic and Terrestrial Environments
Photodegradation, or the breakdown of molecules by light, is a significant environmental attenuation process for many organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netsigmaaldrich.com The rate and products of photodegradation are influenced by factors such as light intensity, the presence of photosensitizing agents in the water or soil, and the chemical structure of the compound itself. researchgate.net
For naphthalene and alkylated naphthalenes, photodegradation in water has been shown to follow pseudo-first-order kinetics. researchgate.net The process can lead to the formation of various transformation products, including hydroxylated and carboxylated derivatives. researchgate.net While the octahydronaphthalene core of this compound lacks the fully aromatic system of naphthalene, which is a strong chromophore, the carbonyl group of the ester can absorb UV radiation and potentially initiate photochemical reactions. The degradation of related compounds like naproxen (B1676952) (a naphthalene derivative) in water under UV-visible light results in the formation of multiple photoproducts. researchgate.net It is plausible that exposure to sunlight, particularly the UV-B portion, could lead to the slow transformation of this compound in surface waters or on soil surfaces.
Hydrolytic Stability under Environmental Conditions
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. libretexts.org The ester functional group of this compound is susceptible to hydrolysis, which can be catalyzed by acid or base. libretexts.org Under typical environmental conditions (pH 5-9), the rate of neutral hydrolysis is generally slow. nist.gov However, alkaline-catalyzed hydrolysis can be significant. canterbury.ac.nzrsc.org
Studies on the alkaline hydrolysis of methyl esters of 1-naphthoic acid and 2-naphthoic acid have been conducted, providing insight into the reactivity of the ester group attached to a naphthalene ring system. canterbury.ac.nz The rate of hydrolysis is dependent on pH and temperature. nist.gov A simple and efficient method for the hydrolysis of various esters, including methyl α-naphthoate, has been reported using potassium hydroxide (B78521) in methanol (B129727) at ambient temperature, demonstrating the susceptibility of this type of ester to base-catalyzed cleavage. researchgate.net Therefore, in alkaline soils or waters, chemical hydrolysis could be a relevant transformation pathway for this compound, yielding methanol and the corresponding octahydro-5,5-dimethyl-1-naphthoate salt.
Table 3: Summary of Abiotic Degradation Pathways
| Process | Description | Potential Products | Influencing Factors |
| Photodegradation | Breakdown initiated by absorption of light energy. | Oxidized and/or rearranged derivatives. | Sunlight intensity, presence of sensitizers, environmental matrix. researchgate.net |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | Octahydro-5,5-dimethyl-1-naphthoic acid and methanol. | pH (especially alkaline conditions), temperature. nist.govcanterbury.ac.nz |
Molecular Interactions within Biological Systems (Excluding Clinical Human Trials)
The unique three-dimensional structure of this compound, conferred by its saturated, fused ring system and gem-dimethyl substitution, governs its interactions with biological molecules such as enzymes and receptors. The molecular geometry of a similar compound, 5,8-dimethoxy-1-naphthoic acid, reveals a significant dihedral angle between the naphthalene core and the carboxyl plane. nih.gov This type of conformational feature in the octahydro-analog would influence how the molecule fits into the active site of an enzyme.
The lipophilic nature of the octahydronaphthalene core suggests a tendency to partition into lipid-rich environments, such as cell membranes. The ester group, while less polar than a carboxylic acid, provides a site for potential hydrogen bonding interactions. nih.gov The degradation of compounds like ochratoxin A by lipases is influenced by the binding energy between the substrate and the enzyme, which is affected by specific chemical groups on the substrate. researchgate.net Similarly, the efficiency of any enzymatic transformation of this compound will depend on its ability to bind productively to the enzyme's active site, a process governed by a combination of hydrophobic interactions, steric fit, and electronic compatibility.
Applications and Future Research Directions
Potential in Pharmaceutical Intermediate Synthesis and Drug Discovery Efforts
The saturated carbocyclic core of Methyl octahydro-5,5-dimethyl-1-naphthoate presents a unique scaffold for the synthesis of complex molecules, making it a candidate for use as a pharmaceutical intermediate. Naphthoic acids and their derivatives are recognized for their utility in constructing molecules with specific biological targets. ontosight.ai The fully hydrogenated naphthalene (B1677914) ring system offers a three-dimensional structure that can be valuable in designing drugs that require precise spatial arrangements for interaction with biological receptors.
Naphthalene-based compounds, more broadly, have a significant history in drug discovery. For instance, naphthylimides are aromatic heterocyclic compounds that serve as foundational structures for a wide array of pharmacologically important drugs, including antibacterial, antifungal, and anticancer agents. nih.gov While this compound is a saturated, non-aromatic system, the underlying bicyclic framework is a versatile starting point for chemical modification. The ester functional group can be readily converted into other functionalities, such as amides, alcohols, or carboxylic acids, which are common in active pharmaceutical ingredients.
Furthermore, saturated oxygen heterocycles are prevalent in a vast number of natural products and biologically active molecules. nih.gov The principles of their synthesis and biological activity can offer insights into the potential of carbocyclic analogues like this compound. The field of medicinal chemistry often explores the replacement of heterocyclic rings with carbocyclic ones to fine-tune pharmacokinetic properties.
Future research could focus on the synthesis of a library of compounds derived from this compound to screen for various biological activities. The introduction of different functional groups onto the decalin ring system could lead to the discovery of novel therapeutic agents.
Role in Polymer Science and Advanced Materials Development
The incorporation of cyclic structures into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of materials. Naphthalene-based polymers, for example, are being investigated for their potential to create polyesters with improved characteristics. rsc.orgiastate.edu The rigid and bulky nature of the octahydronaphthalene core in this compound could impart desirable properties such as a higher glass transition temperature (Tg), improved stiffness, and enhanced thermal stability to polymers.
Cyclic esters are crucial monomers for the production of biodegradable polyesters through ring-opening polymerization (ROP). researchgate.netresearchgate.net While this compound is not a cyclic ester in the traditional sense for ROP, it can be chemically transformed into monomers suitable for polymerization. For example, the ester could be reduced to a diol, which can then be used as a monomer in condensation polymerization to create polyesters or polyurethanes.
The development of novel polymers from bio-based sources is a significant area of research. iastate.edu If a sustainable synthetic route to this compound can be established, it could serve as a building block for high-performance, bio-based plastics. The saturated nature of the ring system would also be expected to confer good hydrolytic stability to the resulting polymers, a desirable trait for many applications.
Future research in this area could involve the synthesis of polyesters and other polymers incorporating the octahydro-5,5-dimethyl-1-naphthoate moiety and the characterization of their material properties. Investigating the influence of this specific bicyclic structure on polymer morphology and performance would be a valuable contribution to materials science.
| Potential Polymer Application | Key Structural Feature | Anticipated Property Enhancement |
| High-Performance Polyesters | Rigid bicyclic naphthalene core | Increased glass transition temperature (Tg), thermal stability |
| Engineering Plastics | Saturated hydrocarbon rings | Improved hydrolytic stability, mechanical strength |
| Bio-based Polymers | Potential for bio-derived synthesis | Sustainable alternative to petroleum-based plastics |
Novel Applications in Chemical Engineering and Process Development
In the realm of chemical engineering, cyclic esters find utility as plasticizers and as intermediates in the production of surface-active agents. google.com While not a simple cyclic ester, the properties of this compound may lend themselves to similar applications. Its ester functionality suggests it could act as a plasticizer for certain polymers, potentially offering advantages in terms of low volatility due to its relatively high molecular weight.
The synthesis of cyclic esters and related compounds is a topic of ongoing research in chemical process development, with a focus on creating more efficient and sustainable methods. google.comgoogle.com The production of this compound itself could be a subject for process optimization, exploring catalytic routes that minimize waste and energy consumption.
Furthermore, the physical properties of this compound, such as its boiling point, viscosity, and solubility, could make it suitable for use as a specialty solvent or heat transfer fluid in specific chemical processes. Its saturated, non-polar nature would likely result in a high boiling point and good thermal stability.
Future work in chemical engineering could explore the use of this compound as a high-performance solvent, a plasticizer for specialty polymers, or as a starting material for the synthesis of novel surfactants. Process development studies could focus on its efficient and environmentally friendly synthesis.
Emerging Research Areas and Unexplored Reactivity of Saturated Naphthoate Esters
The reactivity of esters is a cornerstone of organic chemistry, but the influence of a rigid, saturated bicyclic framework like that in this compound is an area ripe for exploration. The stereochemical constraints imposed by the fused ring system could lead to unusual reactivity or selectivity in reactions involving the ester group.
Research into the reactivity of other bicyclic systems, such as bicyclic lactones, has revealed interesting fragmentation and rearrangement pathways. nih.gov Similar studies on saturated naphthoate esters could uncover novel chemical transformations. For example, the proximity of the ester to the fused ring system might enable intramolecular reactions that are not possible in simpler acyclic esters.
The activation of typically inert C-H bonds is a major frontier in modern organic synthesis. Recent work has shown that the β-carbons of saturated carboxylic esters can be activated using N-heterocyclic carbene organocatalysis. nih.gov Applying such methods to a complex molecule like this compound could lead to new ways to functionalize the carbocyclic core.
Future research should aim to systematically investigate the reactivity of this compound under a variety of reaction conditions. This could include exploring its behavior in the presence of strong acids, bases, and various catalysts to map out its chemical landscape and identify new synthetic possibilities.
| Research Area | Focus | Potential Outcome |
| Reaction Mechanism Studies | Influence of the bicyclic core on ester reactivity | Discovery of novel rearrangement or fragmentation pathways |
| C-H Activation | Functionalization of the saturated ring system | Development of new methods for synthesizing complex molecules |
| Catalysis | Exploring catalytic transformations of the compound | Identification of efficient routes to new derivatives |
Q & A
Q. What synthetic methodologies are optimal for producing Methyl octahydro-5,5-dimethyl-1-naphthoate, and how can purity be validated?
Synthesis typically involves multi-step reactions starting with functionalized naphthalene precursors. For example, derivatives of naphthoate esters are often synthesized via esterification under reflux conditions using catalysts like potassium hydroxide (KOH) or acid chlorides (e.g., 1-naphthoyl chloride) . Purity validation requires chromatographic techniques (HPLC, TLC) coupled with spectroscopic methods such as IR and H NMR. Key IR peaks for ester groups (C=O stretch at ~1700–1750 cm) and NMR signals for methyl groups (δ 1.2–1.5 ppm) confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?
High-resolution mass spectrometry (HRMS) determines molecular weight accuracy, while H and C NMR resolve stereochemistry (e.g., distinguishing axial vs. equatorial methyl groups in the octahydro structure). X-ray crystallography may be used for absolute configuration confirmation if single crystals are obtainable . Computational methods (DFT calculations) can predict stability of stereoisomers .
Q. How should preliminary in vitro toxicity studies for this compound be designed?
Adopt tiered testing aligned with OECD guidelines:
- Acute toxicity : Use human cell lines (e.g., HepG2, HEK293) exposed to varying concentrations (0.1–100 µM) for 24–72 hours, monitoring viability via MTT assays.
- Systemic effects : Assess hepatic/renal markers (ALT, AST, creatinine) in mammalian models (e.g., rats) via oral or inhalation exposure routes . Include controls for metabolic activation (e.g., S9 liver fractions) to simulate in vivo conditions .
Advanced Research Questions
Q. How can environmental partitioning and degradation pathways of this compound be modeled experimentally?
- Partitioning : Measure log (octanol-water coefficient) via shake-flask methods to assess hydrophobicity and potential bioaccumulation.
- Degradation : Conduct photolysis studies under UV light (λ = 254–365 nm) and hydrolysis at varying pH (3–10) to identify breakdown products (e.g., demethylation or ring-opening intermediates) . Use LC-MS/MS to track transformation products and propose degradation pathways .
Q. What strategies resolve contradictions in toxicological data across studies (e.g., conflicting EC50_{50}50 values)?
- Meta-analysis : Systematically compare study designs (e.g., exposure duration, species, solvent carriers) using tools like PRISMA guidelines.
- Dose-response reevaluation : Apply Hill slope models to assess threshold effects and inter-species variability. Cross-validate with in silico tools (e.g., QSAR models for naphthalene derivatives) .
- Methodological transparency : Ensure reporting of purity (>95% by HPLC), solvent controls, and statistical power in publications .
Q. What in vitro assays are suitable for elucidating metabolic pathways and enzyme interactions?
- CYP450 inhibition/induction : Use recombinant CYP isoforms (e.g., CYP1A2, CYP3A4) with fluorescent probes (e.g., 7-ethoxyresorufin) to quantify enzyme activity changes.
- Metabolite profiling : Incubate the compound with human liver microsomes (HLMs) and identify phase I/II metabolites via UPLC-QTOF-MS. Compare with in silico predictions (e.g., Meteor Nexus software) .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Simulate interactions with biological targets (e.g., aryl hydrocarbon receptor) using AutoDock Vina, focusing on binding affinity (ΔG) and pose validation via MD simulations .
Methodological Resources
- Toxicological screening : Follow inclusion criteria from ATSDR profiles (e.g., systemic effects on hepatic/renal systems, inhalation vs. oral exposure routes) .
- Synthesis optimization : Reference protocols for naphthoate esterification and recrystallization (e.g., ethanol/water mixtures for high-purity yields) .
- Data interpretation : Use discourse analysis frameworks to critically evaluate literature claims, focusing on methodological rigor and evidence hierarchy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
